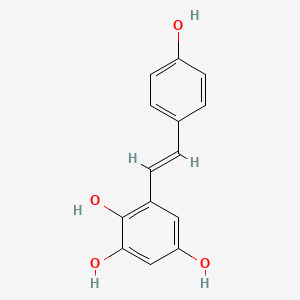
MAO-A inhibitor 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monoamine oxidase A inhibitor 1 is a compound that inhibits the activity of the enzyme monoamine oxidase A. This enzyme is responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, monoamine oxidase A inhibitor 1 increases the levels of these neurotransmitters in the synaptic cleft, which can have various therapeutic effects, particularly in the treatment of depression and anxiety disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of monoamine oxidase A inhibitor 1 typically involves the use of specific reagents and conditions to achieve the desired chemical structure. One common method involves the use of a high-throughput screening assay to identify potential inhibitors, followed by the synthesis of the compound using standard organic chemistry techniques . The reaction conditions often include the use of solvents such as dimethyl sulfoxide and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of monoamine oxidase A inhibitor 1 involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This often requires optimization of reaction conditions to ensure high yield and purity. The use of automated systems and high-throughput screening techniques can also enhance the efficiency of production .
Analyse Des Réactions Chimiques
Types of Reactions: Monoamine oxidase A inhibitor 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory activity .
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide, dimethyl sulfoxide, and various organic solvents. The reaction conditions often involve specific temperatures and pH levels to ensure optimal reaction rates and product formation .
Major Products Formed: The major products formed from these reactions include modified versions of monoamine oxidase A inhibitor 1 with enhanced inhibitory activity. These products are often tested for their efficacy in inhibiting the enzyme and their potential therapeutic applications .
Applications De Recherche Scientifique
Monoamine oxidase A inhibitor 1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of enzyme inhibition and to develop new inhibitors with improved efficacy . In biology, it is used to investigate the role of monoamine oxidase A in various physiological processes and diseases . In medicine, it is used as a therapeutic agent for the treatment of depression, anxiety disorders, and other conditions related to neurotransmitter imbalances .
Mécanisme D'action
The mechanism of action of monoamine oxidase A inhibitor 1 involves the inhibition of the monoamine oxidase A enzyme. This enzyme catalyzes the oxidative deamination of neurotransmitters, leading to their breakdown. By inhibiting this enzyme, monoamine oxidase A inhibitor 1 increases the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft . This increase in neurotransmitter levels is believed to be responsible for the compound’s therapeutic effects in the treatment of depression and anxiety disorders .
Comparaison Avec Des Composés Similaires
Monoamine oxidase A inhibitor 1 is unique in its selectivity for the monoamine oxidase A enzyme. Other similar compounds include monoamine oxidase B inhibitors, which selectively inhibit the monoamine oxidase B enzyme . Examples of monoamine oxidase B inhibitors include selegiline and rasagiline . These compounds are primarily used in the treatment of Parkinson’s disease, as they increase the levels of dopamine in the brain . In contrast, monoamine oxidase A inhibitor 1 is more effective in treating depression and anxiety disorders due to its selectivity for the monoamine oxidase A enzyme .
Conclusion
Monoamine oxidase A inhibitor 1 is a valuable compound with significant therapeutic potential. Its ability to inhibit the monoamine oxidase A enzyme and increase neurotransmitter levels makes it an effective treatment for depression and anxiety disorders. Additionally, its applications in scientific research and potential use in cancer treatment highlight its importance in various fields of study.
Propriétés
Formule moléculaire |
C14H12O4 |
|---|---|
Poids moléculaire |
244.24 g/mol |
Nom IUPAC |
6-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,2,4-triol |
InChI |
InChI=1S/C14H12O4/c15-11-5-2-9(3-6-11)1-4-10-7-12(16)8-13(17)14(10)18/h1-8,15-18H/b4-1+ |
Clé InChI |
WREAQMXXCUARJD-DAFODLJHSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C2=C(C(=CC(=C2)O)O)O)O |
SMILES canonique |
C1=CC(=CC=C1C=CC2=C(C(=CC(=C2)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1E,4Z,6E)-4-[(1-butyltriazol-4-yl)methyl]-5-hydroxy-1,7-bis(4-methoxyphenyl)hepta-1,4,6-trien-3-one](/img/structure/B12389678.png)



![N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12389697.png)


![2-amino-8-bromo-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12389713.png)


![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B12389729.png)

![4-[4-[[4-[6-[4-[4-(2-Aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-6-oxohexoxy]piperidin-1-yl]methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one](/img/structure/B12389749.png)

